molecular formula C10H6ClF2NO3 B15055128 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid

2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid

Cat. No.: B15055128
M. Wt: 261.61 g/mol
InChI Key: JZIVSZDATNNSJF-UHFFFAOYSA-N
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Description

2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid is a high-value chemical building block designed for research and development, particularly in the field of medicinal chemistry. This compound features a 5-chloro-3,3-difluorooxindole core, a privileged scaffold in drug discovery, functionalized with an acetic acid linker. The presence of the gem-difluoro group at the 3-position can significantly influence the molecule's electronic properties, metabolic stability, and its ability to modulate target binding, making it a critical intermediate in the synthesis of more complex bioactive molecules . The primary application of this compound is as a versatile precursor in the design and synthesis of potential pharmaceutical agents. The reactive carboxylic acid group allows for efficient conjugation with various amines, alcohols, and other functional groups via amide or ester bond formation, facilitating the creation of targeted compound libraries. Researchers can utilize this building block to develop novel protease inhibitors, kinase inhibitors, or other small-molecule therapeutics that leverage the oxindole scaffold. Furthermore, this core structure may serve as a key intermediate in the preparation of PROteolysis TArgeting Chimeras (PROTACs), a rapidly growing field in drug discovery that aims to degrade disease-causing proteins . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H6ClF2NO3

Molecular Weight

261.61 g/mol

IUPAC Name

2-(5-chloro-3,3-difluoro-2-oxoindol-1-yl)acetic acid

InChI

InChI=1S/C10H6ClF2NO3/c11-5-1-2-7-6(3-5)10(12,13)9(17)14(7)4-8(15)16/h1-3H,4H2,(H,15,16)

InChI Key

JZIVSZDATNNSJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2CC(=O)O)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid typically involves the reaction of 5-chloro-3,3-difluoro-2-oxoindoline with acetic acid under specific reaction conditions. The process may involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Based on the search results, here is what can be gathered regarding the applications of the compound "2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid":

Unfortunately, the provided search results do not offer specific applications, data tables, or case studies for the compound "2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid". However, the search results do provide some information regarding related compounds and analytical techniques that could be relevant.

Information from Chemical Patents and Compounds

  • Oxindole Compounds: Search result discusses oxindole compounds and their pharmaceutical compositions. It mentions various chemical formulas and compounds, such as "5-chloro-3-hydroxy-1-methyl-3-(pyridin-4-ylmethyl)indol-2-one" and other similar structures . While not directly "2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid", these compounds suggest a focus on the oxindole structure in pharmaceutical research .
  • Isatin Derivatives: Search result mentions "Isatin-derived compounds" with HIV-inhibiting properties. The compound "2,3-dioxoindole-1-sulfonamide" is mentioned as part of this class . Isatin derivatives share a structural similarity with the target compound, implying potential applications in medicinal chemistry.
  • 5-Chloro-3,3-difluoro-2-oxindole: Search result mentions "5-Chloro-3,3-difluoro-2-oxindole," which is structurally related. This suggests a potential use as an intermediate in chemical synthesis .

Potential Research Directions

Given the limited direct information, research into the applications of "2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid" could explore the following:

  • Pharmaceutical Applications: Based on the related compounds, investigate potential uses in medicinal chemistry, focusing on its activity against HIV or other relevant biological targets .
  • Chemical Synthesis: Explore its role as a building block or intermediate in synthesizing more complex molecules .
  • Activation Analysis: Search result discusses "activation analysis" as a method for identifying and measuring trace elements, which may be relevant in characterizing and analyzing the compound .
  • Materials Science: Search result generally discusses materials engineering, which could provide a broader context if the compound has any relevance in this field .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of indoline/indole-acetic acid derivatives, which are characterized by their fused bicyclic aromatic systems and functionalized side chains. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(5-Fluoro-1-methyl-2-oxoindolin-3-yl)acetic acid 5-F, 1-CH₃ C₁₁H₁₀FNO₃ 223.20 Fluorine at position 5 enhances electron-withdrawing effects; methyl group at position 1 may sterically hinder interactions
2-(5-Chloro-1H-indazol-3-yl)acetic acid 5-Cl, indazole core C₉H₇ClN₂O₂ 210.62 Chlorine substitution at position 5; indazole core differs in nitrogen placement compared to indolinone
2-(5,7-Dimethyl-2-oxoindolin-3-yl)acetic acid 5,7-CH₃ C₁₂H₁₃NO₃ 219.24 Methyl groups increase lipophilicity; no halogen substituents
Ethyl 2-(5-chloro-1H-indazol-3-yl)acetate (Ethychlozate) 5-Cl, ethyl ester C₁₁H₁₁ClN₂O₂ 238.67 Ester derivative with agrochemical applications as a plant growth regulator
Target Compound : 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid 5-Cl, 3,3-F₂ C₁₀H₅ClF₂NO₃ ~252.6 (estimated) Dual fluorine atoms at position 3 likely increase acidity and metabolic stability

Physicochemical Properties

  • Acidity: The acetic acid group (pKa ~2.5–4.5) is influenced by electron-withdrawing substituents. The 3,3-difluoro and 5-chloro groups in the target compound may lower the pKa compared to non-halogenated analogs (e.g., 2-(5,7-dimethyl-2-oxoindolin-3-yl)acetic acid, pKa ~4.0) .
  • Solubility : Halogenation (Cl, F) generally reduces aqueous solubility but enhances solubility in organic solvents. The target compound’s solubility profile is expected to align with fluorinated derivatives like 2-(5-Fluoro-1-methyl-2-oxoindolin-3-yl)acetic acid, which is stored at 2–8°C in dry conditions .
  • Thermal Stability : Fluorine’s strong C–F bond may improve thermal stability compared to chlorinated analogs. For example, Ethychlozate has a melting point of 77°C, while fluorine-containing compounds often exhibit higher decomposition temperatures .

Biological Activity

2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C10H8ClF2N1O3
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 1228552-97-3

Research indicates that this compound may interact with various biological targets, influencing multiple pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which can be crucial in metabolic pathways.
  • Neuroprotective Effects : Studies suggest that it may exhibit neuroprotective properties, possibly through the inhibition of oxidative stress and inflammation.

Biological Activity Overview

The biological activity of 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid can be summarized as follows:

Activity TypeDescription
Antioxidant Activity Reduces oxidative stress in cellular models.
Anti-inflammatory Inhibits pro-inflammatory cytokines and pathways such as NF-kB signaling.
Neuroprotective Protects against neurotoxic agents in vitro and in vivo models.
Enzyme Inhibition Demonstrates inhibitory effects on specific metabolic enzymes (e.g., α-glucosidase).

Neuroprotective Effects

In a study evaluating the neuroprotective effects of oxindole derivatives, 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid demonstrated significant protective effects against oxidative stress-induced neuronal cell death. The compound was found to reduce reactive oxygen species (ROS) production and enhance cell viability in neuronal cell lines exposed to neurotoxic agents .

Enzyme Inhibition Studies

A recent investigation into the inhibitory activity of various oxindole derivatives highlighted that 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid exhibited potent inhibition against α-glucosidase with an IC50 value significantly lower than that of standard inhibitors like acarbose . This suggests its potential utility in managing postprandial hyperglycemia.

Anti-inflammatory Activity

In vitro studies have shown that the compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the suppression of NF-kB signaling pathways .

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